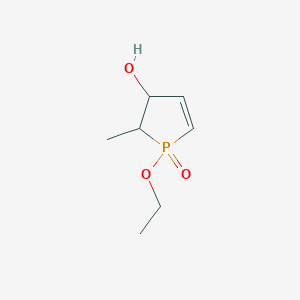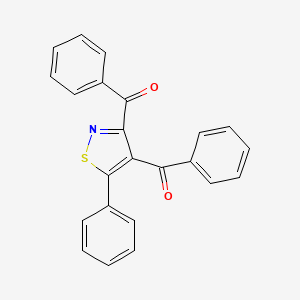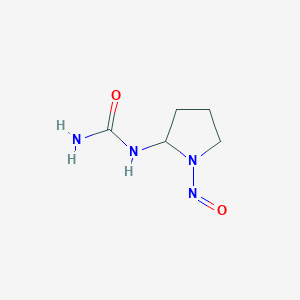
N-(1-Nitrosopyrrolidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-nitroso-pyrrolidin-2-yl)-urea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a urea moiety. This compound is of particular interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitroso-pyrrolidin-2-yl)-urea typically involves the nitrosation of pyrrolidine derivatives followed by the introduction of the urea group. One common method includes the reaction of pyrrolidine with nitrous acid to form the nitroso derivative, which is then reacted with an isocyanate to form the urea compound. The reaction conditions often require controlled temperatures and pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of (1-nitroso-pyrrolidin-2-yl)-urea may involve large-scale nitrosation processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature and pH control is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-nitroso-pyrrolidin-2-yl)-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, (1-nitroso-pyrrolidin-2-yl)-urea is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of nitrosation reactions and their effects on biological systems. It can be used as a model compound to investigate the mechanisms of nitrosation in vivo.
Medicine
In pharmaceutical research, (1-nitroso-pyrrolidin-2-yl)-urea is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
Wirkmechanismus
The mechanism of action of (1-nitroso-pyrrolidin-2-yl)-urea involves its ability to undergo nitrosation and subsequent chemical transformations. The nitroso group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound’s reactivity with nucleophiles and oxidizing agents also plays a role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-nitroso-2-pyrrolidinyl)(diphenyl)methanol: Similar in structure but with a diphenyl group instead of a urea moiety.
(1-nitroso-pyrrolidin-2-yl)-methanol: Contains a methanol group instead of a urea group.
N-nitrosonornicotine: A nitroso compound with a pyridine ring.
Uniqueness
(1-nitroso-pyrrolidin-2-yl)-urea is unique due to the presence of both a nitroso group and a urea moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic and pharmaceutical chemistry.
Eigenschaften
CAS-Nummer |
61540-19-0 |
|---|---|
Molekularformel |
C5H10N4O2 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(1-nitrosopyrrolidin-2-yl)urea |
InChI |
InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10) |
InChI-Schlüssel |
HJVKGTRGOACYKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)N=O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


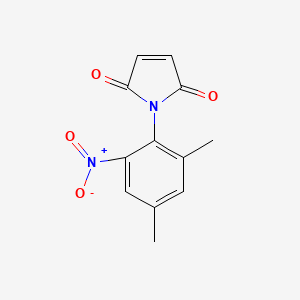
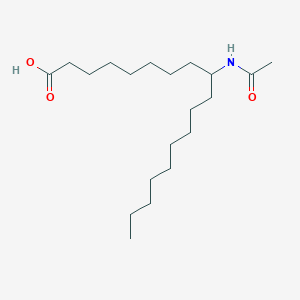

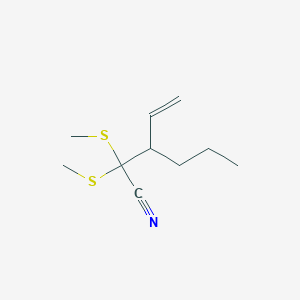

![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
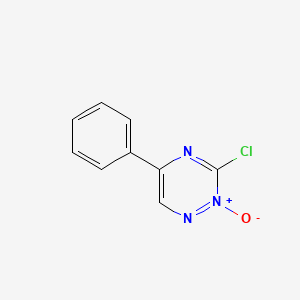
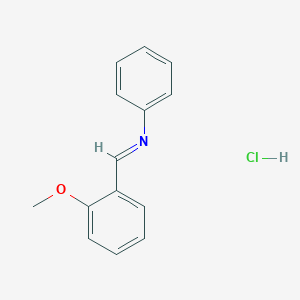
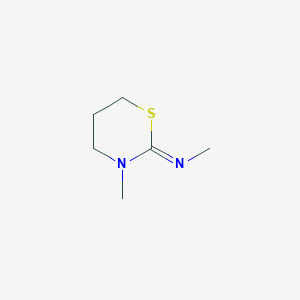
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

